molecular formula C4H5F3OS B105572 S-Ethyl trifluorothioacetate CAS No. 383-64-2

S-Ethyl trifluorothioacetate

Cat. No.: B105572
CAS No.: 383-64-2
M. Wt: 158.14 g/mol
InChI Key: VGGUKFAVHPGNBF-UHFFFAOYSA-N
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Description

S-Ethyl trifluorothioacetate is an organosulfur compound with the molecular formula C4H5F3OS . It is characterized by the presence of a trifluoromethyl group attached to a thioester functional group. This compound is known for its utility in organic synthesis, particularly in the trifluoroacetylation of amino groups in proteins .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Ethyl trifluorothioacetate can be synthesized through the reaction of trifluoroacetic anhydride with ethanethiol. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where trifluoroacetic anhydride and ethanethiol are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Trifluoroacetylated Amines and Thiols: Formed through substitution reactions.

    Trifluoroacetic Acid and Ethanethiol: Formed through hydrolysis.

Scientific Research Applications

S-Ethyl trifluorothioacetate is widely used in scientific research due to its ability to introduce trifluoroacetyl groups into molecules. This property makes it valuable in the following fields:

Comparison with Similar Compounds

Properties

IUPAC Name

S-ethyl 2,2,2-trifluoroethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3OS/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGUKFAVHPGNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059936
Record name Ethanethioic acid, trifluoro-, S-ethyl ester
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Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-64-2
Record name S-Ethyl trifluorothioacetate
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Record name Ethylthiol trifluoroacetate
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Record name S-Ethyl trifluorothioacetate
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Record name Ethanethioic acid, 2,2,2-trifluoro-, S-ethyl ester
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Record name Ethanethioic acid, trifluoro-, S-ethyl ester
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Record name S-ethyl trifluorothioacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of S-Ethyl trifluorothioacetate in protein research?

A1: this compound is primarily used as a reagent for modifying specific amino acid residues in proteins. For instance, it can selectively trifluoroacetylate lysine residues in proteins [, , , ]. This modification helps in studying protein structure, function, and interactions.

Q2: Can you elaborate on the mechanism of action of this compound in protein modification?

A2: this compound reacts with the ε-amino group of lysine residues in proteins. The highly electrophilic trifluoroacetyl group, aided by the aminophilicity of the sulfur atom, facilitates this reaction []. This reaction results in the formation of a stable trifluoroacetyl derivative of lysine.

Q3: What are the advantages of using this compound over other reagents for modifying lysine residues?

A3: this compound offers several advantages:

  • Selectivity: It demonstrates high selectivity towards lysine residues under mild reaction conditions [].
  • Stability: The trifluoroacetyl derivative formed is stable, even under conditions used for protein hydrolysis [].
  • Analytical Compatibility: The modified lysine derivative can be easily analyzed and quantified using standard amino acid analysis techniques [].

Q4: Aside from lysine modification, are there other applications of this compound in protein research?

A4: Yes, this compound can be used as a chemical cleavage reagent for peptides and proteins. It cleaves peptide bonds at the amino side chains of serine and threonine residues in its vapor state [, ].

Q5: What are the structural characteristics of this compound?

A5: this compound (CF3COSCH2CH3) has a molecular weight of 158.14 g/mol. Spectroscopic data, including infrared (IR) and Raman spectra, have been used to characterize its structure and conformational properties in different phases (gas, liquid, solid) [].

Q6: Has computational chemistry been employed to study this compound?

A6: Yes, computational methods like Density Functional Theory (DFT) and Moller-Plesset perturbation theory (MP2) have been used to study the conformational properties and energetics of this compound []. These studies provided insights into its structural flexibility and helped in interpreting experimental spectroscopic data.

Q7: Are there any analytical techniques specifically mentioned for quantifying this compound or its derivatives?

A8: While specific quantification methods for this compound are not detailed in the provided abstracts, nuclear magnetic resonance (NMR), particularly 19F NMR, is mentioned as a useful tool for studying fluorinated proteins synthesized using this compound []. Additionally, standard amino acid analysis techniques are applicable for quantifying the trifluoroacetyl derivative of lysine after protein hydrolysis [].

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